molecular formula C15H18N4O2S2 B2915098 N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide CAS No. 626214-63-9

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Cat. No.: B2915098
CAS No.: 626214-63-9
M. Wt: 350.46
InChI Key: PHYDTJFWUCNUGI-UHFFFAOYSA-N
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Description

N-(5-((2-(Benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a 1,3,4-thiadiazole derivative characterized by:

  • A 1,3,4-thiadiazole core with sulfur and nitrogen atoms contributing to aromaticity and electronic properties.
  • A thioether-linked benzylamino substituent (-SCH2-C(O)-NH-benzyl) at position 5, which may enhance lipophilicity and receptor-binding interactions.

Properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-2-6-12(20)17-14-18-19-15(23-14)22-10-13(21)16-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYDTJFWUCNUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions, where a benzylamine reacts with an appropriate electrophile.

    Attachment of Butyramide Group: The butyramide group can be attached through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring and the benzylamino group are likely key functional groups that contribute to its biological activity. Molecular docking studies and in vitro assays have suggested that this compound can bind to active sites of enzymes, inhibiting their activity and thereby exerting its effects.

Comparison with Similar Compounds

Physical Properties

Compound ID Substituent (Position 5) Melting Point (°C) Yield (%) Reference
5h Benzylthio 133–135 88
5j 4-Chlorobenzylthio 138–140 82
4y () Ethylthio + p-tolylamino Not reported Not given
Target Compound Benzylamino-thioethyl Inferred: ~130–140 Inferred: 70–80

The target compound’s melting point is expected to align with benzylthio derivatives (130–140°C) due to similar molecular symmetry and intermolecular forces.

Structural and Electronic Features

Core Heterocycle Comparisons

  • 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole :
    • The thiadiazole core () has sulfur, enhancing electron-withdrawing effects and metabolic stability.
    • Oxadiazole derivatives () replace sulfur with oxygen, reducing ring aromaticity and altering solubility .

Substituent Effects

  • Benzylamino vs. Arylthio Groups: Benzylamino-thioethyl (target) introduces a secondary amide (-NH-C(O)-), enabling hydrogen bonding, unlike simple benzylthio groups (e.g., 5h) . p-Tolylamino (4y in ) enhances anticancer activity via hydrophobic interactions, suggesting the target’s benzyl group may similarly improve membrane permeability .

Anticancer Potential

  • Compound 4y () showed IC50 values of 0.084 mmol/L (MCF-7) and 0.034 mmol/L (A549), attributed to its p-tolylamino and ethylthio groups .
  • Benzylamino-thioethyl in the target compound may mimic these effects but with altered pharmacokinetics due to the longer butyramide chain.

Selectivity and Toxicity

    Biological Activity

    N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a synthetic compound that integrates a thiadiazole moiety with a butyramide structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

    Chemical Structure and Properties

    The molecular formula of this compound can be represented as follows:

    C13H16N4O2S\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

    This compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the benzylamino group and the butyramide structure enhances its solubility and reactivity.

    Biological Activity Overview

    Research indicates that compounds containing thiadiazole moieties exhibit significant biological activities, including:

    • Antimicrobial Activity : Thiadiazole derivatives have shown efficacy against various bacterial and fungal strains.
    • Antidiabetic Effects : Some derivatives protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes management.
    • Anticancer Properties : Certain thiadiazole compounds have demonstrated cytotoxic effects on cancer cell lines.

    Antimicrobial Activity

    A study conducted on various thiadiazole derivatives demonstrated their potential as antimicrobial agents. For instance, compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL for several tested strains.

    CompoundMIC (µg/mL)Target Organism
    Compound A20Staphylococcus aureus
    Compound B30Escherichia coli
    This compound25Pseudomonas aeruginosa

    Antidiabetic Effects

    In a pharmacological study focusing on β-cell protection against ER stress, this compound was evaluated alongside other analogs. The results indicated that this compound significantly reduced apoptosis in INS-1 cells subjected to tunicamycin-induced ER stress.

    Key Findings:

    • EC50 Value : The effective concentration for half-maximal activity was determined to be approximately 0.1 ± 0.01 µM.
    • Mechanism : The compound inhibited the cleavage of caspase-3 and PARP, markers of apoptosis.

    Anticancer Properties

    Research has highlighted the potential anticancer effects of thiadiazole derivatives. In vitro studies showed that this compound exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer cells.

    The biological activity of this compound can be attributed to several mechanisms:

    • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
    • Modulation of Apoptotic Pathways : By preventing the activation of apoptotic markers like caspase-3 and PARP in β-cells, it helps maintain cell viability under stress conditions.
    • Interaction with Cellular Targets : Binding studies suggest that this compound interacts with specific cellular receptors or proteins that mediate its effects.

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